(S)-2-(2-Chlorophenyl)pyrrolidine
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Overview
Description
(S)-2-(2-Chlorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chlorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine and 2-chlorobenzaldehyde.
Reaction Conditions: The reaction is often carried out under basic conditions, using a base such as sodium hydride or potassium carbonate.
Catalysts: Chiral catalysts or ligands may be employed to ensure the desired stereochemistry.
Solvents: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-(2-Chlorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-Chlorophenyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Chlorophenyl)pyrrolidine: The enantiomer of (S)-2-(2-Chlorophenyl)pyrrolidine.
2-(2-Chlorophenyl)pyrrolidine: The racemic mixture of both enantiomers.
2-Phenylpyrrolidine: A similar compound lacking the chlorine substituent.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
(2S)-2-(2-chlorophenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDPDJNNABZGP-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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